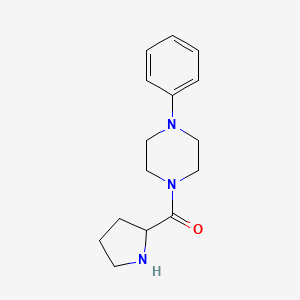
(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antipsychotic, and anticancer properties. The structure of this compound consists of a phenyl group attached to a piperazine ring, which is further connected to a pyrrolidine moiety through a methanone linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone typically involves the reaction of N-phenylpiperazine with a suitable pyrrolidine derivative. One common method is the reductive amination of a pyrrolidine ketone with N-phenylpiperazine using sodium cyanoborohydride in methanol as the reducing agent . The reaction is carried out under mild conditions, and the product is purified using standard chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products, and the final product is subjected to rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. For example, it may bind to serotonin or dopamine receptors, affecting mood and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aripiprazole: An antipsychotic drug with a similar piperazine structure.
Buspirone: An anxiolytic agent that also contains a piperazine moiety.
Trazodone: An antidepressant with a related chemical structure.
Uniqueness
(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone is unique due to its specific combination of a phenyl-piperazine and pyrrolidine moiety, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types and its potential therapeutic applications make it a valuable compound in medicinal chemistry research .
Eigenschaften
Molekularformel |
C15H21N3O |
|---|---|
Molekulargewicht |
259.35 g/mol |
IUPAC-Name |
(4-phenylpiperazin-1-yl)-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C15H21N3O/c19-15(14-7-4-8-16-14)18-11-9-17(10-12-18)13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2 |
InChI-Schlüssel |
IMBNVEKXERUTFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoicacidhydrochloride](/img/structure/B13448846.png)
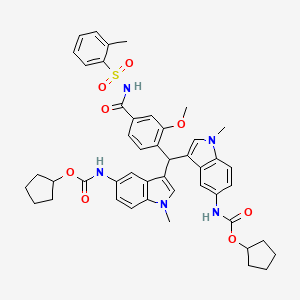
![3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13448857.png)
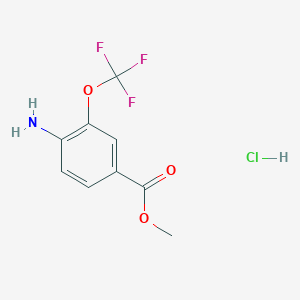


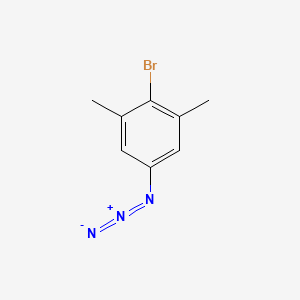
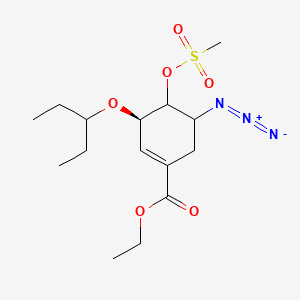

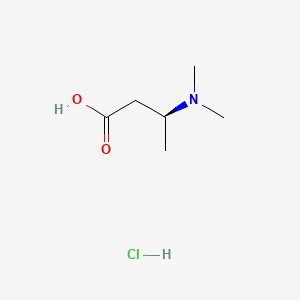
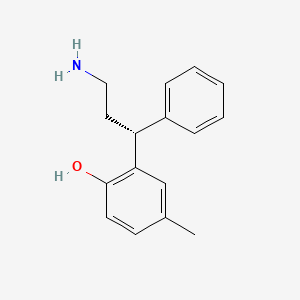

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B13448948.png)
